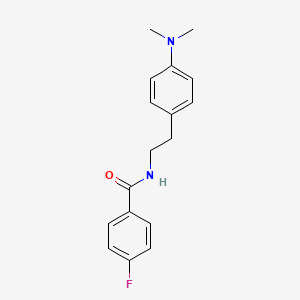

N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide

Description

N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide is an organic compound that features a dimethylamino group attached to a phenethyl group, which is further connected to a fluorobenzamide moiety

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O/c1-20(2)16-9-3-13(4-10-16)11-12-19-17(21)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTJPGYIGHJUIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide typically involves the following steps:

Formation of 4-(dimethylamino)phenethylamine: This can be achieved by the reduction of 4-(dimethylamino)phenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).

Acylation Reaction: The resulting 4-(dimethylamino)phenethylamine is then reacted with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The amide bond can be reduced to form the corresponding amine.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide has shown promise in anti-neoplastic activities. It has been studied as an inhibitor of the β-catenin/Tcf-4 pathway, which is implicated in various cancers, particularly colorectal cancer. Compounds that inhibit this pathway can potentially suppress tumor growth and induce apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. These compounds were assessed for their Minimum Inhibitory Concentration (MIC), demonstrating significant activity against resistant strains .

Study on Anticancer Efficacy

A study evaluated the efficacy of N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide in vitro against colorectal cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis at specific concentrations, highlighting its potential as a therapeutic agent in cancer treatment.

| Study Aspect | Details |

|---|---|

| Cell Lines Tested | Colorectal cancer lines (e.g., HCT116) |

| Mechanism | Inhibition of β-catenin/Tcf-4 signaling |

| Outcome | Significant reduction in cell viability at concentrations >10 µM |

Antimycobacterial Activity Assessment

In another study, derivatives similar to N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide were tested for their antitubercular activity against M. tuberculosis. The most potent derivative exhibited an MIC of 4 µg/mL, indicating strong potential for development as a treatment for tuberculosis .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 4 | Potent |

| Compound B | 16 | Moderate |

| Control | >64 | Ineffective |

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

N-(4-(dimethylamino)phenethyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

N-(4-(dimethylamino)phenethyl)-4-methylbenzamide: Similar structure but with a methyl group instead of fluorine.

N-(4-(dimethylamino)phenethyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of fluorine.

Uniqueness

N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This makes it a valuable compound for various applications in research and industry.

Biological Activity

N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide features a dimethylamino group attached to a phenethyl moiety, with a fluorine atom substituted on the benzamide ring. The presence of the fluorine atom is significant as it can influence the compound's chemical reactivity and biological interactions.

The biological activity of N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the fluorobenzamide moiety may participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects such as inhibition or activation of signaling pathways.

Enzyme Inhibition

Research indicates that N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide can act as an inhibitor for certain enzymes. For instance, it has been studied for its ability to inhibit dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis. This inhibition can lead to reduced cellular proliferation, making it a candidate for cancer therapy .

Receptor Binding

The compound has also shown potential in binding to various receptors, which may influence physiological responses. For example, studies have explored its affinity for neurotransmitter receptors, suggesting possible applications in neuropharmacology .

Research Findings and Case Studies

Several studies have evaluated the biological activity of N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide:

- Inhibition Studies : A study demonstrated that this compound effectively inhibited DHFR activity by reducing NADP and NADPH levels within cells, leading to destabilization of DHFR and subsequent inhibition of cell growth .

- Antitumor Activity : In clinical settings, compounds similar to N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide have shown promising antitumor effects. For example, patients treated with benzamide derivatives exhibited prolonged survival rates, indicating potential therapeutic benefits .

- Kinase Inhibition : Research on related benzamide derivatives has revealed their effectiveness as RET kinase inhibitors in cancer therapy, suggesting that N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide may share similar properties .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide, and how are coupling reagents selected?

The compound is synthesized via amide bond formation between 4-fluorobenzoic acid derivatives and 4-(dimethylamino)phenethylamine. A common method employs carbodiimide-based coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) to activate the carboxyl group, minimizing side reactions . Key parameters include:

- Reagent stoichiometry : 1:1 molar ratio of acid to amine.

- Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient). Validation via IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (aromatic protons at δ 6.5–8.0 ppm; dimethylamino protons at δ 2.8–3.2 ppm), and elemental analysis (C, H, N within ±0.4% theoretical) .

Q. How do solvent polarity and pH influence the fluorescence properties of fluorobenzamide derivatives?

Fluorescence intensity in fluorobenzamides is highly solvent- and pH-dependent. For example:

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance quantum yield due to reduced non-radiative decay .

- pH dependence : Optimal fluorescence at pH 5 (e.g., acetate buffer), where protonation of the dimethylamino group minimizes quenching .

- Temperature : Stability at 25°C; elevated temperatures (>40°C) reduce intensity due to thermal agitation .

| Parameter | Optimal Value | Effect on Fluorescence Intensity |

|---|---|---|

| pH | 5.0 | Maximum intensity |

| Temperature (°C) | 25 | Stable intensity over 24 hours |

| Solvent | DMF | 2.5× higher than in ethanol |

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays for fluorobenzamide derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

- Assay conditions : Variations in cell line viability protocols (e.g., MTT vs. resazurin assays).

- Structural analogs : Substituent effects (e.g., trifluoromethyl groups enhance lipophilicity and target binding ).

- Metabolic stability : Use microsomal incubation assays (e.g., liver microsomes + NADPH) to assess degradation rates. For example, dimethylamino groups may reduce stability due to oxidative N-dealkylation .

Q. What experimental strategies validate target engagement in enzyme inhibition studies?

To confirm enzyme inhibition (e.g., bacterial urease):

- Kinetic assays : Monitor ammonia production via indophenol method (λ = 630 nm) .

- Isothermal titration calorimetry (ITC) : Measure binding constants (e.g., Kd ~10 µM for urease inhibitors) .

- Molecular docking : Align compound structures with enzyme active sites (e.g., PyMOL, AutoDock) to predict binding modes.

Q. How do structural modifications impact the pharmacokinetic profile of fluorobenzamide derivatives?

Key modifications and effects:

- Fluorine substitution : Enhances metabolic stability by blocking cytochrome P450 oxidation .

- Dimethylamino group : Increases solubility but may reduce blood-brain barrier penetration due to polarity .

- Phenethyl chain length : Longer chains improve membrane permeability (logP >3.0) but may increase toxicity .

Methodological Challenges & Solutions

Q. What techniques optimize fluorobenzamide crystallization for X-ray diffraction studies?

- Solvent evaporation : Use slow evaporation in mixed solvents (e.g., DCM/methanol) to grow single crystals.

- Temperature gradient : Crystallize at 4°C to reduce nucleation density.

- Additives : Add trace trifluoroacetic acid (TFA) to protonate the dimethylamino group, improving lattice packing .

Q. How to analyze conflicting fluorescence quenching data in cellular imaging?

Quenching may arise from:

- Intracellular pH variations : Use pH-sensitive probes (e.g., BCECF-AM) to correlate fluorescence with local pH .

- Protein binding : Perform fluorescence polarization assays to assess binding-induced quenching .

- Reactive oxygen species (ROS) : Include antioxidants (e.g., ascorbate) in imaging buffers to mitigate ROS interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.